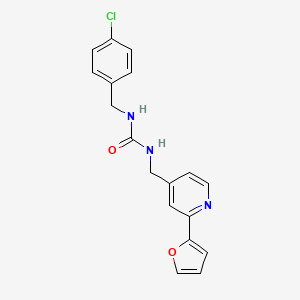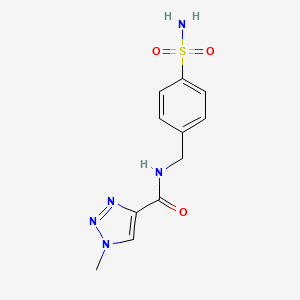
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” is a chemical compound with the molecular formula C15H16ClN3O2S . It is also known as "1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” includes a piperazine ring, which is attached to a 4-chlorophenyl group through a sulfonyl linkage and a 2-pyridyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” include a molecular weight of 337.824, a density of 1.4±0.1 g/cm3, and a boiling point of 516.3±60.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Induction of Parthenocarpy in Fruit Crops
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene: , also known as CPPU, is used to induce parthenocarpy in various fruit crops. Parthenocarpy is the process of fruit development without fertilization, resulting in seedless fruits. This application is particularly valuable in crops where seedless fruits are preferred or where pollination is unreliable .
Enhancement of Fruit Size and Quality
CPPU has been shown to promote fruit enlargement and improve fruit quality by affecting cell division and expansion. This application is beneficial for increasing the commercial value of fruits like kiwifruit, tomatoes, and apples .
Impact on the Phenylpropanoid Pathway
The phenylpropanoid pathway is crucial for the production of various secondary metabolites in plants. CPPU application has a significant impact on this pathway, influencing the synthesis of compounds like anthocyanins and flavonoids, which are important for fruit color and flavor .
Delay of Sugar Accumulation and Acid Degradation
In grape cultivation, CPPU delays sugar accumulation and acid degradation in berries, which can be used to control the timing of ripening and improve the balance of sweetness and acidity in the final product .
Influence on Gene Expression
CPPU affects the expression of genes related to ripening and secondary metabolite production. This application provides insights into the molecular mechanisms of fruit development and can be used to manipulate the ripening process for better control over fruit quality .
Potential Replacement for Hand Pollination
In pear cultivation, CPPU can potentially replace hand pollination by inducing parthenocarpy and improving fruit set. This application could reduce labor costs and increase efficiency in pear orchards .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAKKSSXVSWKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976457 |
Source


|
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204829 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6098-02-8 |
Source


|
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

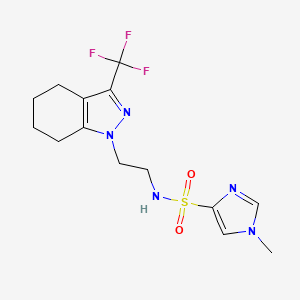
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)
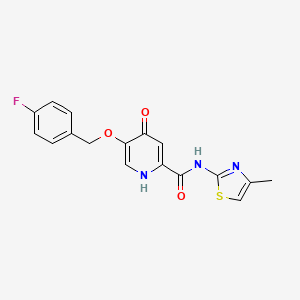
![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)
![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)

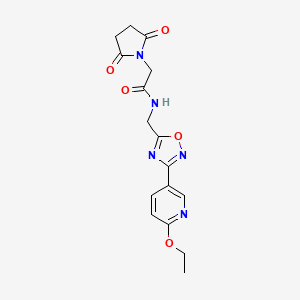
![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)

